molecular formula C24H24N6O2 B2896284 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-37-0

5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2896284
CAS No.: 1040648-37-0
M. Wt: 428.496
InChI Key: PBWPLCIDOGCICG-UHFFFAOYSA-N
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Description

The compound 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo[4,3-c]pyridine derivative featuring a piperazine-1-carbonyl group substituted with a pyridin-2-ylmethyl moiety. Its molecular formula is C25H23N7O2 (molecular weight: 477.5 g/mol).

Properties

IUPAC Name

5-methyl-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-27-16-20(22-21(17-27)24(32)30(26-22)19-8-3-2-4-9-19)23(31)29-13-11-28(12-14-29)15-18-7-5-6-10-25-18/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWPLCIDOGCICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps:

  • Formation of the Pyrazolopyridine Core: : The initial step involves the construction of the pyrazolopyridine core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and a pyridine carboxylic acid derivative under acidic conditions.

  • Introduction of the Phenyl Group: : The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrazolopyridine core is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Piperazine Moiety: : The piperazine moiety is introduced through a nucleophilic substitution reaction. The pyrazolopyridine intermediate is reacted with a pyridin-2-ylmethyl piperazine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would also be implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, this compound is being investigated for its

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • The pyridin-2-ylmethyl group in the target compound likely enhances target binding compared to furan or pyrazine analogs due to its aromatic nitrogen’s ability to form hydrogen bonds .
    • Piperazine substituents with electron-withdrawing groups (e.g., carbonyl) improve metabolic stability over alkyl chains .
  • Therapeutic Potential: Pyrazolo[4,3-d]pyrimidinones (–9) are established PDE5 inhibitors, suggesting the target compound may have applications in cardiovascular or erectile dysfunction therapies if similar mechanisms are shared .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Critical steps include:

  • Cyclization of precursors : Formation of the pyrazolo[4,3-c]pyridinone core via cyclization of phenylhydrazine derivatives with aldehydes under acidic conditions .
  • Piperazine coupling : Introduction of the 4-(pyridin-2-ylmethyl)piperazine moiety using carbonylative coupling reactions, often requiring catalysts like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Purification : Chromatography (e.g., flash column chromatography) is essential for isolating high-purity products, with yields typically ranging from 45% to 70% depending on solvent systems (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions, especially the pyrazolo-pyridinone core and piperazine linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for fused-ring systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

  • Structural analogs : Compare derivatives with variations in the piperazine substituent (e.g., acetyl vs. pyridinylmethyl groups) to assess impact on kinase inhibition or receptor binding .
  • Functional group substitution : Replace the methyl group at position 5 with ethyl or methoxyethyl chains to study solubility and metabolic stability .
  • In vitro assays : Use kinase inhibition assays (e.g., phosphodiesterase or tyrosine kinase targets) to quantify IC50 values and correlate with structural features .

Q. How can contradictory biological activity data across studies be resolved?

  • Source analysis : Verify assay conditions (e.g., cell lines, solvent concentrations). For example, dimethyl sulfoxide (DMSO) concentrations >0.1% may non-specifically inhibit kinase activity .
  • Metabolic stability testing : Assess whether contradictory results arise from differential cytochrome P450 metabolism in varying experimental models .
  • Crystallographic binding studies : Resolve target engagement discrepancies by analyzing ligand-protein interactions (e.g., piperazine orientation in the active site) .

Q. What computational methods are recommended for predicting binding affinity to neurological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with GABA receptors or serotonin transporters, focusing on the pyridinylmethyl-piperazine moiety’s role in hydrogen bonding .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 50–100 ns to evaluate stability of the pyrazolo-pyridinone core in hydrophobic pockets .
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding free energy, prioritizing substituents with ΔG < −8 kcal/mol .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Dose optimization : Administer 10–50 mg/kg intravenously in rodent models to determine bioavailability, leveraging the compound’s logP (~2.5) for blood-brain barrier penetration .
  • Metabolite profiling : Use LC-MS/MS to identify primary metabolites, particularly oxidation products of the pyridinylmethyl group .
  • Tissue distribution : Radiolabel the compound with 14C to track accumulation in brain, liver, and kidney tissues .

Data Contradiction and Validation

Q. How to address discrepancies in reported kinase inhibition profiles?

  • Orthogonal assays : Validate activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (e.g., proliferation inhibition in HeLa cells) approaches .
  • Counter-screening : Test against off-target kinases (e.g., PKA, PKC) to rule out non-specific binding .
  • Structural alignment : Compare with co-crystal structures of similar pyrazolo-pyridinones to identify conserved binding motifs .

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